Acetic acid,2-[(dimethoxyphosphinothioyl)thio]-,ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((dimethoxyphosphinothioyl)thio)-, ethyl ester typically involves the acylation of thiols (thiolation). One efficient method is the reaction of carboxylic acids with thiols in the presence of a suitable catalyst . For example, the reaction of acetic acid with thiols under mild conditions can yield thioesters in good yields. This process can be facilitated by various reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or thiazolium precatalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar thiolation reactions. The process would be optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, ((dimethoxyphosphinothioyl)thio)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like triethylsilane for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce thiols .
Scientific Research Applications
Acetic acid, ((dimethoxyphosphinothioyl)thio)-, ethyl ester has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of acetic acid, ((dimethoxyphosphinothioyl)thio)-, ethyl ester involves its interaction with molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of enzymes and preventing their normal function . This interaction can lead to various biological effects, depending on the specific enzyme and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thioesters and organophosphorus compounds, such as:
Malathion: An organophosphate insecticide with a similar structure and mechanism of action.
Ethyl acetate: A simple ester formed from acetic acid and ethanol.
Uniqueness
What sets acetic acid, ((dimethoxyphosphinothioyl)thio)-, ethyl ester apart is its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-dimethoxyphosphinothioylsulfanylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O4PS2/c1-4-10-6(7)5-13-11(12,8-2)9-3/h4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVILYHTKPODNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSP(=S)(OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O4PS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90147771 |
Source
|
Record name | Acetic acid, ((dimethoxyphosphinothioyl)thio)-, ethyl ester (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90147771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1068-13-9 |
Source
|
Record name | Acetic acid, mercapto-, ethyl ester, S-ester with O,O-dimethylphosphorodithioate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, ((dimethoxyphosphinothioyl)thio)-, ethyl ester (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90147771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.